Ormeloxifene

Description

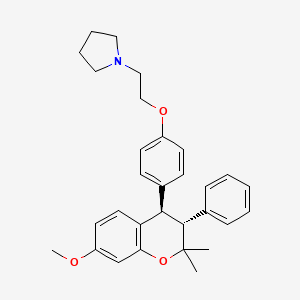

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ormeloxifene: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ormeloxifene, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a unique profile of tissue-specific estrogenic and anti-estrogenic activities.[1][2] Initially developed as a once-weekly oral contraceptive, its therapeutic applications have expanded to include the management of dysfunctional uterine bleeding (DUB).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound was discovered at the Central Drug Research Institute (CDRI) in Lucknow, India.[2][3] The development of this novel non-steroidal contraceptive began in the late 1960s.[5] After extensive preclinical and clinical studies, it was approved for marketing in India in 1991 and was introduced to the market in 1992 under the trade names Saheli and Choice-7.[2][6][7] In 2016, the Indian government began providing it free-of-cost under the name "Chhaya" as part of the National Family Planning Programme.[2][7]

Chemical Synthesis Pathway

The chemical synthesis of this compound has been described through multiple routes. A primary and commonly cited pathway involves a multi-step process beginning with a Grignard reaction.[8] An improved five-step high-yielding process has also been developed.[6][9]

A key synthesis process involves the following general steps:

-

Grignard Reaction: A cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin undergoes a Grignard reaction with methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This yields an intermediate, erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.[8]

-

Cyclization: The resulting compound is then cyclized using polyphosphoric acid (PPA) at a controlled temperature (75–80°C) to produce cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[8]

-

Alkylation: The cis-chroman derivative is then alkylated.

-

Isomerization: Finally, isomerization of this compound yields the equimolar mixture of the D and L enantiomers of this compound.[8]

Mechanism of Action and Signaling

This compound's biological activity stems from its function as a SERM.[2][3] It exhibits tissue-dependent estrogenic and anti-estrogenic effects.[10][11]

-

Anti-estrogenic Effects (Uterus and Breast): In the uterus, this compound acts as an estrogen antagonist.[11] It binds to estrogen receptors (ERs) in the endometrium, inhibiting the proliferation of endometrial cells.[1] This prevents the uterine lining from thickening, creating an environment unsuitable for the implantation of a fertilized egg.[1][10] This anti-proliferative effect is also the basis for its use in treating DUB and its investigation as an anti-cancer agent, particularly in breast cancer.[8][11]

-

Estrogenic Effects (Bone and Vagina): In contrast, this compound shows estrogenic effects on bone and the vaginal epithelium, which helps in maintaining bone density and the health of vaginal tissues.[1][11]

Its contraceptive action is multifactorial:

-

Endometrial Asynchrony: It creates a mismatch between the timing of ovulation and the development of the uterine lining.[2]

-

Accelerated Tubal Transport: It speeds up the transport of the fertilized egg through the fallopian tubes.[2]

-

Cervical Mucus Alteration: It changes the viscosity of cervical mucus, making it less permeable to sperm.[1]

This compound interacts with both estrogen receptor subtypes, showing a higher affinity for ERα compared to ERβ.[8][12] This interaction modulates the expression of estrogen-responsive genes. For instance, in cancer cells, it can block the cell cycle in the G0–G1 phase.[8]

Quantitative Data

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Notes |

| Peak Serum Concentration (Cmax) | 30.45 to 129 ng/ml | Observed 3 to 8 hours post-ingestion, dose-dependent.[13] |

| Area Under the Curve (AUC0–∞) | 5199 ± 1388 ng h/ml | For a 60 mg oral dose.[13] |

| Terminal Half-life (t1/2) | ~170 hours (7 days) | Allows for a once-weekly dosing regimen.[11][14] |

| Absorption | Well absorbed from the GI tract | Peak levels achieved in approximately 4 hours.[11][14] |

| Plasma Protein Binding | Low affinity | Does not significantly interact with proteins binding steroids like testosterone (B1683101) or estradiol (B170435).[8][11] |

Table 2: Receptor Binding Affinity

| Receptor | Relative Binding Affinity (%) | Inhibition Constant (Ki) |

| Estrogen Receptor α (ERα) | 8.8% | 250 nM |

| Estrogen Receptor β (ERβ) | 3.0% | 750 nM |

| Data from competitive binding experiments using human recombinant ERα and ERβ.[12] |

Table 3: Clinical Efficacy in Dysfunctional Uterine Bleeding (DUB)

| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

| Duration of Bleeding (days) | 16.88 ± 6.46 | 7.76 ± 1.55 | < 0.001 |

| Hemoglobin (g/dL) | Baseline | Significant Increase | < 0.001 |

| Endometrial Thickness | Baseline | Significant Decrease | < 0.001 |

| Data from a randomized clinical trial comparing this compound to medroxyprogesterone (B1676146) acetate (B1210297) over a 3-month treatment period.[15][16][17] |

Experimental Protocols

Synthesis of 1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl]-pyrrolidine (this compound)

An improved process involves the condensation of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one with 3-methoxy phenol (B47542) in the presence of polyphosphoric acid (PPA).[6] The resulting intermediate, 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, is then reacted with 2-Pyrrolidin-1-yl-ethanol. The final product is often converted to its hydrochloride salt for stability and purification.[9]

-

Protocol for Condensation: A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (e.g., 70 g, 0.26 mol) and Phenol (e.g., 35 g, 0.37 mol) in a benzene:hexane mixture is added to a stirred solution of AlCl3 (e.g., 40 g, 0.3 mol) and phenol (e.g., 25 g, 0.27 mol) at 0-5°C over 2 hours. The reaction is stirred for an additional 10 hours. The reaction is quenched with ice water and concentrated HCl, followed by extraction with ethyl acetate.[6]

-

Final Step and Purification: The crude product is diluted in a solvent like diisopropyl ether and cooled. HCl gas is passed through the solution to form the hydrochloride salt. The resulting solid is filtered and purified by recrystallization from a solvent such as ethyl acetate.[9]

Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for ERα and ERβ.

-

Methodology: Competitive binding experiments are performed using human recombinant ERα and ERβ. A constant concentration of radiolabeled estradiol ([3H]E2) is incubated with the receptor in the presence of increasing concentrations of the competitor ligand (this compound). After incubation to equilibrium, bound and free radioligand are separated. The radioactivity of the bound fraction is measured by scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C30H35NO3 | CID 35805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by this compound-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. torrentpharma.com [torrentpharma.com]

- 14. mims.com [mims.com]

- 15. Evaluation of the Safety and Efficacy of this compound, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. ijrcog.org [ijrcog.org]

The Original Synthesis of Centchroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1] First synthesized in 1967, it is a non-steroidal oral contraceptive that has been in clinical use for decades.[2][3] This technical guide provides a detailed overview of the original synthesis method for Centchroman, as developed by the pioneering scientists at CDRI. The synthesis is a multi-step process involving several key chemical transformations.

Core Synthesis Pathway

The original synthesis of Centchroman (dl-3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxychroman) is a four-step process. The key stages of this synthesis are:

-

von Pechmann Reaction: The synthesis begins with a von Pechmann condensation between 2,4-dihydroxybenzaldehyde (B120756) and phenylacetic acid to form 3-phenyl-7-hydroxycoumarin.

-

Alkylation: The resulting coumarin (B35378) is then alkylated using methyl iodide to produce 3-phenyl-7-methoxycoumarin.

-

Grignard Reaction and Cyclization: A Grignard reaction with methylmagnesium iodide, followed by cyclization, converts the methoxycoumarin into 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.

-

Condensation: The final step involves the condensation of the chromene intermediate with N-(pyrrolidino)ethoxy benzene (B151609) hydrochloride to yield Centchroman.

The overall synthetic pathway is depicted in the following diagram:

Caption: The original multi-step synthesis of Centchroman.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the original Centchroman synthesis as described by the CDRI process.[1]

| Step | Reaction | Reactants | Reagents | Product | Yield (%) |

| 1 | von Pechmann Reaction | 2,4-Dihydroxybenzaldehyde, Phenylacetic Acid | Ac₂O, TEA | 3-Phenyl-7-hydroxycoumarin | 70 |

| 2 | Alkylation | 3-Phenyl-7-hydroxycoumarin | Methyl Iodide, K₂CO₃, Acetone | 3-Phenyl-7-methoxycoumarin | 98 |

| 3 | Grignard Reaction & Cyclization | 3-Phenyl-7-methoxycoumarin | Methylmagnesium Iodide, THF | 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene | 82 |

| 4 | Condensation | 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene, N-(Pyrrolidino)ethoxy benzene hydrochloride | EDC, AlCl₃ | Centchroman Hydrochloride | 60 |

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the original synthesis of Centchroman.

Step 1: Synthesis of 3-Phenyl-7-hydroxycoumarin (von Pechmann Reaction)

-

A mixture of 2,4-dihydroxybenzaldehyde and phenylacetic acid is prepared.

-

Acetic anhydride (B1165640) and triethylamine (B128534) are cautiously added to the mixture.

-

The reaction mixture is heated for 6 hours.

-

After cooling, the mixture is diluted with water.

-

The precipitated product is filtered.

-

The solid is then hydrolyzed with aqueous alkali in methanol (B129727) to obtain 3-phenyl-7-hydroxycoumarin.

Step 2: Synthesis of 3-Phenyl-7-methoxycoumarin (Alkylation)

-

3-Phenyl-7-hydroxycoumarin is dissolved in acetone.

-

Anhydrous potassium carbonate is added to the solution.

-

Methyl iodide is then added to the reaction mixture.

-

The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The residue is treated with water and the product is extracted with a suitable organic solvent.

-

The organic layer is dried and concentrated to yield 3-phenyl-7-methoxycoumarin.

Step 3: Synthesis of 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene (Grignard Reaction and Cyclization)

-

A solution of methylmagnesium iodide in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

-

3-Phenyl-7-methoxycoumarin, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The resulting intermediate is then subjected to acid-catalyzed cyclization to afford 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.

Step 4: Synthesis of Centchroman Hydrochloride (Condensation)

-

A solution of 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene and N-(pyrrolidino)ethoxy benzene hydrochloride is prepared in a suitable solvent.

-

A Lewis acid, such as aluminum chloride, is added as a catalyst.

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is then quenched with an acidic aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield Centchroman.

-

The hydrochloride salt is prepared by treating the free base with hydrochloric acid in a suitable solvent.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.

References

Ormeloxifene's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex and tissue-specific mechanism of action on estrogen receptors (ERs). This technical guide provides an in-depth analysis of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. This compound primarily acts as an antagonist on estrogen receptors in the uterus and breast, while demonstrating agonist activity in the bone and cardiovascular system. This differential activity, particularly its anti-estrogenic effect on the endometrium, forms the basis of its use as a contraceptive and for the management of dysfunctional uterine bleeding. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visually represents the core signaling pathways and experimental workflows.

Core Mechanism of Action at the Estrogen Receptor

This compound's pharmacological activity is mediated through its direct interaction with estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, its binding to these receptors induces conformational changes that are distinct from those caused by estradiol (B170435), leading to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. This results in a mixed agonist/antagonist profile.

Binding Affinity for Estrogen Receptors

Competitive binding experiments using human recombinant ERα and ERβ have demonstrated that this compound and its active metabolite, 7-hydroxy this compound, interact with both receptor subtypes. This compound displays a higher affinity for ERα compared to ERβ.[1] The binding affinities are crucial for understanding its potency and tissue selectivity.

Table 1: this compound and Metabolite Binding Affinity for Estrogen Receptors

| Compound | Receptor | Relative Binding Affinity (%) | Inhibition Constant (Ki) (nM) |

| This compound | ERα | 8.8 | 250 |

| ERβ | 3 | 750 | |

| 7-hydroxy this compound | ERα & ERβ | Enhanced several folds | - |

Data compiled from competitive binding experiments.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound for ERα and ERβ is determined using a competitive radioligand binding assay.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ protein.

-

Radiolabeled estradiol (e.g., [3H]-estradiol).

-

Unlabeled this compound.

-

Assay buffer.

-

Scintillation fluid and counter.

-

-

Methodology:

-

A constant concentration of recombinant ERα or ERβ protein is incubated with a fixed concentration of radiolabeled estradiol.

-

Increasing concentrations of unlabeled this compound are added to the reaction mixtures.

-

The mixtures are incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value, the concentration of this compound that displaces 50% of the radiolabeled estradiol, is calculated.

-

The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

-

Modulation of Estrogen Receptor Signaling Pathways

This compound's interaction with estrogen receptors triggers a cascade of molecular events that modulate gene expression through various signaling pathways.

Classical ERE-Mediated Signaling

In the classical pathway, the this compound-ER complex binds to estrogen response elements (EREs) in the promoter regions of target genes. In uterine tissue, this compound promotes the formation of ER-ERE complexes; however, its 7-hydroxy metabolite shows inhibitory effects.[1] This suggests that the metabolite is a more potent antagonist at the transcriptional level.

Non-Classical AP-1 Mediated Signaling

This compound also influences gene expression through a non-classical pathway involving the transcription factor AP-1. In the rat uterus, this compound has been shown to reduce estradiol-induced AP-1 DNA binding.[2] Its active metabolite, 7-hydroxy this compound, acts as a potent antagonist at AP-1 sites, inhibiting the function of AP-1 transcription factors and downregulating AP-1 regulated genes like IGF-1, thereby inhibiting uterine proliferation.[2]

β-Catenin Signaling Pathway

Recent studies have revealed that this compound can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This compound treatment has been shown to decrease the nuclear translocation of β-catenin and promote its degradation. This leads to the inhibition of β-catenin/TCF-4 transcriptional activity and the downregulation of its target genes involved in cell proliferation and survival.

Experimental Methodologies for Functional Characterization

A variety of in vitro and in vivo experimental models have been employed to characterize the functional consequences of this compound's interaction with estrogen receptors.

In Vitro Assays

Table 2: Key In Vitro Experimental Protocols for this compound Characterization

| Assay | Objective | Brief Methodology |

| ERE-Luciferase Reporter Assay | To assess the transcriptional activity of this compound on ERE-driven gene expression. | COS-1 cells are co-transfected with an ERα expression vector and an ERE-luciferase reporter construct. Cells are then treated with this compound, and luciferase activity is measured as an indicator of transcriptional activation.[1] |

| Cell Proliferation Assay | To determine the effect of this compound on the growth of cancer cell lines. | Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are treated with varying concentrations of this compound. Cell viability is assessed using methods like the MTS assay to determine the IC50 value. |

| Western Blot Analysis | To quantify the expression levels of specific proteins involved in signaling pathways. | Cells are treated with this compound, and protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins (e.g., β-catenin, p21, Cdk2, Cyclin E, Akt, pAkt, and PI3K). |

| Electrophoretic Mobility Shift Assay (EMSA) | To study the binding of transcription factors (e.g., AP-1) to DNA. | Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing the consensus binding site for the transcription factor of interest. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis.[2] |

In Vivo Studies

In vivo models, particularly in rats, have been instrumental in understanding the tissue-specific effects of this compound.

-

Uterine Weight Assay: Immature or ovariectomized rats are treated with this compound, estradiol, or a vehicle control. The uterine wet weight is measured as an indicator of estrogenic or anti-estrogenic activity. This compound has been shown to cause a smaller increase in uterine weight compared to estradiol, demonstrating its anti-estrogenic effect in the uterus.[1]

-

Luminal Epithelial Cell Height Measurement: Histological sections of the uterus from treated rats are prepared, and the height of the luminal epithelial cells is measured. This compound leads to a lesser increase in cell height compared to estradiol, further confirming its anti-proliferative effect on the endometrium.[1]

-

Gene Expression Analysis: Uterine tissues from treated animals are collected for the analysis of mRNA expression of specific genes, such as the progesterone (B1679170) receptor (PR), using RT-PCR. This compound induces PR mRNA expression but to a significantly lesser extent than estradiol.[1]

Conclusion

This compound's mechanism of action on estrogen receptors is multifaceted, characterized by its selective agonist and antagonist activities in different tissues. Its higher binding affinity for ERα and the potent antagonistic effects of its 7-hydroxy metabolite are key determinants of its pharmacological profile. The anti-estrogenic effects in the uterus, mediated through both classical ERE and non-classical AP-1 signaling pathways, are fundamental to its contraceptive efficacy. Furthermore, its ability to modulate the β-catenin pathway highlights its potential in other therapeutic areas, including oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this complex and clinically significant SERM. This in-depth knowledge is crucial for drug development professionals seeking to leverage the unique properties of this compound for novel therapeutic applications.

References

Ormeloxifene's Affinity for Estrogen Receptors: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of ormeloxifene (B1196478) for estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ), tailored for researchers, scientists, and professionals in drug development. This compound, a selective estrogen receptor modulator (SERM), exhibits differential binding to the two receptor subtypes, which underlies its tissue-specific estrogenic and anti-estrogenic effects.

Quantitative Binding Affinity

Competitive binding experiments utilizing human recombinant ERα and ERβ have demonstrated that this compound has a higher binding affinity for ERα compared to ERβ.[1] The dissociation constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, is significantly lower for ERα.[1] The relative binding affinity (RBA) of this compound, when compared to estradiol, further illustrates this preference.

| Parameter | ERα | ERβ |

| Dissociation Constant (Ki) | 250 nM[1] | 750 nM[1] |

| Relative Binding Affinity (RBA) | 8.8%[1] | 3%[1] |

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound for ERα and ERβ is determined using a competitive radioligand binding assay. This method measures the ability of this compound to displace a radiolabeled estrogen, typically [³H]-estradiol, from the ligand-binding pocket of the receptors.

Materials:

-

Receptor Source: Purified human recombinant ERα and ERβ.

-

Radioligand: [³H]-estradiol.

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to prevent protein degradation and non-specific binding.

-

Separation Medium: Hydroxyapatite (B223615) slurry or glass fiber filters.

-

Scintillation Cocktail: For detection of radioactivity.

Methodology:

-

Incubation: A fixed concentration of ERα or ERβ is incubated with a constant concentration of [³H]-estradiol and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a sufficient duration (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, the mixture can be passed through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways and Downstream Effects

This compound's differential binding to ERα and ERβ initiates distinct downstream signaling cascades, leading to its tissue-specific effects. As a SERM, it can act as an antagonist in some tissues, like the endometrium and breast, while exhibiting agonist properties in others, such as bone.

Upon binding, this compound induces a conformational change in the estrogen receptor. This complex can then interact with Estrogen Response Elements (EREs) on the DNA to modulate gene transcription. Studies have shown that this compound promotes the formation of ER-ERE complexes.[1]

Furthermore, this compound's action is not limited to the classical genomic pathway. It has been shown to influence other signaling pathways, including:

-

PI3K/Akt Pathway: this compound can modulate the activity of this pathway, which is crucial for cell growth and proliferation.

-

β-catenin Signaling: Evidence suggests that this compound can interact with components of the β-catenin signaling pathway, which plays a role in cell adhesion and gene transcription.

The downstream consequences of this compound's interaction with estrogen receptors include the regulation of specific gene expression. For example, it has been observed to suppress the expression of ERα mRNA while inducing the expression of progesterone (B1679170) receptor (PR) mRNA.[1]

This compound Signaling Pathways via ERα and ERβ.

References

Ormeloxifene Pharmacokinetics and In Vivo Half-Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), also known as Centchroman (B43507), is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India. It is primarily used as a once-a-week oral contraceptive and has also been investigated for the treatment of dysfunctional uterine bleeding and mastalgia. As a SERM, this compound exhibits tissue-specific estrogenic and anti-estrogenic activities, making its pharmacokinetic profile a crucial aspect of its clinical efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics and in vivo half-life of this compound, supported by experimental data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive metabolism, and a long elimination half-life, which supports its weekly dosing regimen.

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract. In healthy female volunteers administered a single 30 mg oral dose, the peak plasma concentration (Cmax) is achieved in approximately 4 to 5.2 hours.[1][2]

Distribution

This compound is widely distributed throughout the body. In rats, the highest concentrations are found in the liver, followed by the uterus.[3] It is highly bound to plasma proteins, with approximately 90% bound to albumin.[1] This extensive protein binding contributes to its long half-life. The apparent volume of distribution (Vd/F) in healthy women is significantly higher than the total body fluid, indicating extensive tissue distribution.[1]

Metabolism

The liver is the primary site of this compound metabolism.[4] The major metabolic pathway is demethylation, leading to the formation of its active metabolite, 7-desmethyl this compound.[1] This metabolite also possesses pharmacological activity and contributes to the overall effect of the drug.

Excretion

This compound and its metabolites are primarily eliminated through the feces, with biliary excretion playing a significant role.[3][4] Renal excretion is a minor pathway for elimination. The clearance of this compound after a 30 mg oral dose in healthy, non-lactating volunteers is approximately 0.14 L/h.[1]

In Vivo Half-Life

A key characteristic of this compound is its long elimination half-life, which is a major determinant of its weekly dosing schedule.

-

Human: In healthy, non-lactating female volunteers who received a 30 mg oral dose, the terminal half-life of this compound was reported to be approximately 165 to 170 hours (about 7 days).[1][2]

-

Rat: In female Sprague-Dawley rats, the elimination half-life has also been shown to be long, although specific values can vary depending on the study design.[5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in humans from a single-dose study.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Female Volunteers (Single 30 mg Oral Dose)

| Parameter | Mean Value | Unit | Reference |

| Cmax | 55.5 | ng/mL | [1] |

| Tmax | 5.2 | h | [1] |

| AUC(0-∞) | 5199 | ng·h/mL | [1] |

| Half-life (t½) | 165 | h | [1] |

| Clearance (CL/F) | 0.14 | L/h | [1] |

| Protein Binding | ~90 | % | [1] |

Experimental Protocols

Human Pharmacokinetic Study Protocol (Illustrative)

This section outlines a typical experimental design for a single-dose pharmacokinetic study of this compound in healthy human volunteers.

1. Study Design:

-

An open-label, single-center, single-dose pharmacokinetic study.[6]

-

Subjects: Healthy, non-lactating female volunteers of reproductive age.[6]

-

Inclusion Criteria: Subjects with normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

-

Exclusion Criteria: History of significant medical conditions, use of concomitant medications, pregnancy, or lactation.

-

Ethics: The study protocol is approved by an independent ethics committee, and all subjects provide written informed consent.[2]

2. Drug Administration:

-

A single oral dose of 30 mg this compound is administered with a standardized volume of water after an overnight fast.[7]

-

Food and fluid intake are restricted for a specified period before and after drug administration.[2]

3. Blood Sampling:

-

Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours).[2][8]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[9]

4. Bioanalytical Method (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for the quantification of this compound and its metabolite in plasma.[10]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to extract the analytes from the plasma matrix.[9][11]

-

Chromatographic Conditions:

-

Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10]

-

Flow Rate: A constant flow rate (e.g., 0.8 mL/min).[10]

-

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in the positive ion mode.[10]

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Rat Pharmacokinetic Study Protocol (Illustrative)

This section outlines a typical experimental design for a pharmacokinetic study of this compound in rats.

1. Animals:

-

Age and Weight: Adult rats with a specified weight range.

-

Housing: Housed in controlled environmental conditions with free access to standard pellet diet and water.

-

Ethics: The experimental protocol is approved by the Institutional Animal Ethics Committee.[12]

2. Drug Administration:

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).[12]

-

A single oral dose is administered via gavage.[12]

3. Blood Sampling:

-

Blood samples are collected from the retro-orbital plexus or tail vein at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[5]

-

Plasma is separated and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

-

The concentration of this compound in rat plasma is determined using a validated HPLC or LC-MS/MS method as described for human plasma analysis.[10][13]

Mandatory Visualization

Signaling Pathways

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Levthis compound: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of interaction potential of certain concurrently administered drugs with pharmacological and pharmacokinetic profile of centchroman in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of centchroman, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of contraceptive dosage regimen of Centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of levthis compound in young versus elderly postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrti.org [ijrti.org]

- 12. Effect of this compound, a nonsteroidal once-a-week oral contraceptive, on systemic hemodynamics in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Early Clinical Studies of Centchroman as a Contraceptive: A Technical Guide

An In-depth Review of the Foundational Research and Data for Researchers, Scientists, and Drug Development Professionals

Centchroman (B43507), also known as Ormeloxifene, is a non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2][3][4] It represents a unique approach to contraception, acting primarily by preventing the implantation of the fertilized ovum without suppressing ovulation.[1][2][5] This technical guide provides a comprehensive overview of the early clinical studies that established the contraceptive efficacy, safety profile, and pharmacokinetic properties of Centchroman. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and reproductive health.

Contraceptive Efficacy

Early clinical trials and subsequent observational studies have demonstrated Centchroman's effectiveness as a weekly oral contraceptive. The reported efficacy has been consistently high, although variations exist across different studies and populations. Key quantitative data from these studies are summarized below.

| Study Type | Number of Participants | Duration of Use | Efficacy/Effectiveness | Pearl Index (per HWY) | Method Failure (MF) Pregnancies | User Failure (UF) Pregnancies | Citation |

| Clinical Trial (Conference Paper) | 377 women | 1 to 27 months | 98.4% | Not Reported | 6 | 24 | [6] |

| Clinical Trial | 951 women | 1 to 36 months | 95.9% | 4.2 | 19 | 44 | [6] |

| Observational Study | 153 women | 12 months | 93% - 100% | Not Reported | 11 (4.6% MF) | (2.6% UF) | [6][7] |

| Retrospective Study | 146 women | 3 to 12 months | Not directly stated | 2.05 | 3 | Not specified as MF or UF | [3] |

| Prospective Observational Study | 100 women | 1 to 12 months | Not directly stated | 1 | 1 (User Failure) | Not Applicable | [8][9] |

| Scoping Review of 8 studies | 2544 women | Up to 12 months | 93% - 100% | Not Reported | Not specified | 2.6% to 10.2% | [6] |

| Postcoital Contraceptive Trial | 150 women | Single dose | 98% | Not Reported | Not specified | Not specified | [6] |

| Post-coital Schedule Trial | 103 women | Per coital act | Acceptable pregnancy protection | Not Reported | 1 | 2 | [2] |

Pharmacokinetic Profile

The pharmacokinetic properties of Centchroman have been investigated in healthy female volunteers, providing essential information on its absorption, distribution, metabolism, and elimination. These studies have been crucial in determining the optimal dosing regimen.

Single Dose Pharmacokinetics

| Dose | Cmax (µg/L) | Tmax (h) | t1/2 (h) | Clearance (L/h) | Volume of Distribution (L) | Citation |

| 30 mg | 55.53 (s.d., 15.45) | 5.18 (s.d., 1.78) | 165 (s.d., 49) | 6.17 (s.d., 1.67) | 1420 (s.d., 478) | [10] |

| 60 mg | Dose-dependent increase from 30mg | No significant difference from 30mg | No significant difference from 30mg | No significant difference from 30mg | No significant difference from 30mg | [10] |

Pharmacokinetics in Nursing Mothers

Studies have also evaluated the excretion of Centchroman into breast milk, an important consideration for its use in postpartum contraception.

| Dosing Regimen | Mean Peak Concentration in Milk (ng/ml) | Mean Peak Concentration in Serum (ng/ml) | Milk-to-Serum (M/S) Ratio | Weekly Infant Dose (% of Maternal Dose) | Citation |

| Single 30 mg dose | 78.7 +/- 28.4 | 63.6 +/- 23.6 | 1.4 +/- 0.9 | 0.4% to 11.5% | [11] |

| 30 mg twice a week for 12 weeks | No significant increase from single dose | Up to 112.5 | Insignificantly different at trough and peak | No significant difference from single dose | [11] |

Experimental Protocols

The methodologies employed in the early clinical studies of Centchroman laid the groundwork for its approval and use. Below are summaries of the typical experimental protocols.

Contraceptive Efficacy Trials

-

Study Design: The majority of early studies were prospective, open-label, multicenter clinical trials.[12] Some were also observational in nature.

-

Participant Selection: Healthy, sexually active women of reproductive age who desired contraception were recruited. Exclusion criteria typically included known infertility, uterine abnormalities, and contraindications to contraceptive use.

-

Dosing Regimen: The standard regimen involved an initial loading phase of 30 mg twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[6][13][14] Variations in the loading dose schedule were also investigated to optimize the regimen.[14]

-

Data Collection: Participants were followed up at regular intervals (e.g., monthly) to record menstrual history, side effects, and any instances of pregnancy.[6] Efficacy was primarily assessed by calculating the Pearl Index, which represents the number of pregnancies per 100 woman-years of use.[3][8]

-

Statistical Analysis: Pregnancy rates (both method and user failures) were calculated. Side effect incidence was reported as percentages.

Pharmacokinetic Studies

-

Study Design: These were typically single-center, open-label studies conducted in a small number of healthy female volunteers.[10][11]

-

Dosing: Participants received a single oral dose of Centchroman (e.g., 30 mg or 60 mg).[10][12] In studies with nursing mothers, both single and multiple dosing regimens were used.[11]

-

Sample Collection: Blood samples were collected at predefined time points before and after drug administration over an extended period (e.g., up to 672 hours) to capture the drug's long half-life.[12] In studies with lactating women, simultaneous milk samples were collected.[11]

-

Analytical Method: The concentration of Centchroman and its active metabolite, 7-desmethyl centchroman, in serum and milk was determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[11][14][15]

-

Pharmacokinetic Analysis: The serum concentration-time data were analyzed using compartmental or non-compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance, and volume of distribution.[10]

Mechanism of Action

Centchroman's contraceptive effect is primarily attributed to its selective estrogen receptor modulation, which leads to a uterine environment that is unreceptive to implantation.

Caption: Mechanism of Action of Centchroman as a Contraceptive.

The primary mechanism involves an anti-estrogenic effect on the uterus, which inhibits the normal development of the endometrium, making it unreceptive to the blastocyst.[5] Additionally, Centchroman is reported to accelerate the transport of the ovum through the fallopian tube, leading to its arrival in the uterus before the endometrium is ready for implantation.[5][13] A key feature of Centchroman is that it does not interfere with the hypothalamic-pituitary-ovarian axis, and therefore does not suppress ovulation.[1][2]

Side Effects and Tolerability

The most commonly reported side effect in early clinical studies was a change in menstrual cycle patterns.

| Side Effect | Incidence | Description | Citation |

| Delayed Menstrual Cycle (>45 days) | ~8% in some studies, 15.06% - 17% in others | The most frequently reported side effect, often occurring in the initial months of use. | [1][3][5][6][8] |

| Irregular Menstrual Cycle | 7% - 10.95% | Unpredictable bleeding patterns were noted in a subset of users. | [3][8] |

| Scanty Periods | Not quantified, but noted as a common occurrence | Lighter menstrual flow was observed, which can be beneficial for anemic women. | [5][13] |

| Other Side Effects (Nausea, Weight Gain) | Generally absent | Centchroman is noted for its lack of common hormonal side effects. | [5][13] |

Conclusion

The early clinical studies of Centchroman established it as a novel, non-steroidal oral contraceptive with a unique mechanism of action. The data from these foundational studies demonstrated good contraceptive efficacy with a favorable side effect profile, most notably the absence of common hormonal side effects. The primary drawback identified was the potential for menstrual cycle disturbances. The pharmacokinetic profile, characterized by a long half-life, supported the development of a convenient weekly dosing schedule. This body of research has been instrumental in the introduction of Centchroman into family planning programs, particularly in India, and continues to be a valuable reference for ongoing research and development in the field of contraception.

References

- 1. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrcog.org [ijrcog.org]

- 4. researchgate.net [researchgate.net]

- 5. CENTCHROMAN TABLETS FAQs | PSM Made Easy [ihatepsm.com]

- 6. bmjopen.bmj.com [bmjopen.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. Pharmacokinetics of centchroman in healthy female subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Centchroman: a new non-steroidal oral contraceptive in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fogsi.org [fogsi.org]

- 14. Optimization of contraceptive dosage regimen of Centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue distribution and pharmacokinetics of centchroman. A new nonsteroidal postcoital contraceptive agent and its 7-desmethyl metabolite in female rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Ormeloxifene's Impact on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), is utilized as a weekly oral contraceptive and for the management of dysfunctional uterine bleeding (DUB).[1][2] Its mechanism of action, particularly its effect on the hypothalamic-pituitary-ovarian (HPO) axis, is of significant interest to the scientific community. At the standard contraceptive dosage, this compound primarily exerts its effects at the level of the endometrium, leading to a disconnect between ovulation and endometrial receptivity without significantly altering the central hormonal milieu.[3] This technical guide provides an in-depth analysis of this compound's interaction with the HPO axis, presenting available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

This compound, also known as Centchroman, is a third-generation SERM that exhibits tissue-specific estrogenic and anti-estrogenic properties.[1][4] This dual activity allows for a favorable clinical profile, particularly in its application as a contraceptive, where it avoids the systemic hormonal side effects associated with conventional oral contraceptives.[3] Understanding the nuanced effects of this compound on the intricate feedback loops of the HPO axis is crucial for its current applications and future therapeutic development.

Mechanism of Action on the HPO Axis

The primary contraceptive effect of this compound is not mediated through the suppression of the HPO axis.[3] Unlike combined oral contraceptives that inhibit gonadotropin release and ovulation, this compound allows for the normal cyclical activity of the hypothalamus, pituitary, and ovaries.

Hypothalamic and Pituitary Effects

At the standard contraceptive dose of 30 mg per week, this compound does not appear to significantly affect the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus or the subsequent secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. While some literature suggests that SERMs can have antagonistic effects on estrogen receptors in the hypothalamus and pituitary, clinical evidence with this compound at contraceptive doses indicates that this interaction is not potent enough to disrupt the overall hormonal cycle.

Ovarian Effects

Clinical studies have shown that this compound does not inhibit ovulation. The cyclical pattern of follicular development, ovulation, and corpus luteum formation remains largely intact. This is supported by the observation of unaltered serum levels of estradiol (B170435) and progesterone (B1679170) in women using this compound for contraception.

Endometrial Effects

The principal mechanism of contraception for this compound lies in its potent anti-estrogenic effect on the endometrium.[3] By blocking estrogen receptors in the uterine lining, this compound inhibits the normal proliferative development of the endometrium. This creates an asynchronous environment where the endometrium is not receptive to the implantation of a blastocyst, even in the presence of normal ovulation and hormonal cycles.

Quantitative Data on Hormonal Profiles

The following tables summarize the available quantitative data on the effects of this compound on key hormonal and physiological parameters.

Table 1: Effect of Contraceptive Dose (30 mg/week) of this compound on Serum Hormone Levels

| Hormone | Effect | Reference |

| Estradiol | Unaltered | [4] |

| Progesterone | Unaltered | [4] |

| LH | Data not available | - |

| FSH | Data not available | - |

Table 2: Effect of Higher Dose (60 mg twice weekly) of this compound for Dysfunctional Uterine Bleeding

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | p-value | Reference |

| Endometrial Thickness (mm) | 9.57 ± 1.15 | 6.70 ± 1.22 | -29.9% | <0.001 | [5] |

| Hemoglobin (g/dL) | 7.52 ± 0.75 | 9.57 ± 0.84 | +27.3% | <0.001 | [5] |

| PBAC Score | 244.15 ± 35.04 | 95 ± 28.35 | -61.1% | <0.001 | [5] |

| Endometrial Thickness (mm) | 8.569 | 3.628 | -57.6% | ≤0.0001 | [1] |

| Hemoglobin (g%) | 9.76 | 11.07 | +13.4% | ≤0.0001 | [1] |

| Endometrial Thickness (mm) | 12.09 | 8.2 | -32.2% | <0.05 | [6] |

| Hemoglobin (g%) | 8.52 | 10.5 | +23.2% | <0.05 | [6] |

| PBAC Score | 224 | 80 | -64.3% | <0.01 | [6] |

| Endometrial Thickness (mm) | Not specified | Not specified | Significant reduction | <0.001 | [2] |

| Hemoglobin (g/dL) | Not specified | Not specified | Significant increase (1.3 g/dL) | <0.001 | [2] |

| PBAC Score | Not specified | Not specified | Significant reduction | <0.001 | [2] |

PBAC: Pictorial Blood Loss Assessment Chart Note: Hormonal data (LH, FSH, Estradiol, Progesterone) for the higher dose regimen were not reported in the cited studies.

Experimental Protocols

Clinical Trial for Dysfunctional Uterine Bleeding

-

Study Design: A prospective interventional study.[5]

-

Participants: 150 women aged 35-45 years with heavy menstrual bleeding.[5]

-

Dosage Regimen: 60 mg this compound administered orally twice a week for the first 3 months, followed by once a week for the next 3 months.[5]

-

Outcome Measures:

-

Statistical Analysis: Paired t-test was used to compare baseline and post-treatment values.[2]

Hormone Assays

-

Method: Radioimmunoassay (RIA) is a standard and sensitive method for the quantification of plasma levels of FSH, LH, progesterone, and estradiol.[7][8][9]

-

General Principle: RIA involves a competitive binding reaction between a radiolabeled hormone (antigen) and an unlabeled hormone (from the patient's sample) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.

-

Procedure Outline:

-

Sample Collection: Collection of venous blood samples at specified time points during the menstrual cycle.

-

Assay: Incubation of plasma samples with a specific antibody and a known quantity of radiolabeled hormone.

-

Separation: Separation of antibody-bound hormone from free hormone.

-

Detection: Measurement of radioactivity in the antibody-bound fraction using a gamma counter.

-

Quantification: Calculation of hormone concentration by comparing the results to a standard curve.

-

-

Validation: Assay performance is validated for sensitivity, cross-reactivity, precision, parallelism, and recovery.[10]

Signaling Pathways and Molecular Interactions

This compound's tissue-selective effects are mediated through its differential interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and the subsequent recruitment of co-activators and co-repressors.

Estrogen Receptor Binding

This compound has a higher binding affinity for ERα than for ERβ. This differential affinity likely contributes to its tissue-specific agonist and antagonist effects.

Figure 1: this compound's differential binding affinity for Estrogen Receptor subtypes.

Hypothalamic-Pituitary Signaling

In the hypothalamus and pituitary, it is hypothesized that at contraceptive doses, the conformation of the this compound-ER complex does not lead to a significant downstream signaling cascade that would alter GnRH, LH, or FSH secretion. This may be due to the recruitment of co-repressors or the failure to recruit necessary co-activators for gene transcription.

Figure 2: Hypothesized signaling pathway of this compound in the hypothalamus and pituitary.

Endometrial Signaling

In contrast, in the endometrium, the this compound-ERα complex acts as a potent antagonist. This leads to the recruitment of co-repressors and the inhibition of estrogen-dependent gene expression necessary for endometrial proliferation and receptivity.

Figure 3: Antagonistic signaling pathway of this compound in the endometrium.

Conclusion

This compound's effect on the hypothalamic-pituitary-ovarian axis is characterized by its remarkable tissue selectivity. At contraceptive doses, it effectively prevents pregnancy by inducing endometrial asynchrony without disrupting the central hormonal control of the menstrual cycle. This profile distinguishes it from hormonal contraceptives and underscores its favorable side-effect profile. Higher doses, used for the management of dysfunctional uterine bleeding, demonstrate a potent anti-proliferative effect on the endometrium. Further research is warranted to fully elucidate the quantitative effects on gonadotropins at both contraceptive and higher doses and to further detail the molecular mechanisms underlying its tissue-specific actions. This will undoubtedly pave the way for the development of even more refined SERMs for a variety of clinical applications.

References

- 1. This compound – Looking beyond contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of Efficacy of this compound in the Pharmacological Management of Dysfunctional Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. ijogr.org [ijogr.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. [Radioimmunoassay, its value in clinical use: LH, FSH, progesterone, estrone, estradiol, estriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

Foundational Research on Ormeloxifene for Dysfunctional Uterine Bleeding: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent for the management of dysfunctional uterine bleeding (DUB). Its unique tissue-specific estrogenic and anti-estrogenic activities allow for the effective control of excessive menstrual bleeding with a favorable side-effect profile compared to traditional hormonal therapies. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its therapeutic effects. The information is presented to support further research and drug development in the field of women's health.

Mechanism of Action

This compound's primary mechanism of action in the context of dysfunctional uterine bleeding is its anti-estrogenic effect on the endometrium.[1][2] By binding to estrogen receptors in the uterine lining, it inhibits the proliferation of endometrial cells, leading to a reduction in endometrial thickness and menstrual blood loss.[3][4] Unlike conventional hormonal therapies, this compound does not suppress ovulation or significantly disrupt the natural menstrual cycle.[1]

Recent research has begun to elucidate the specific signaling pathways modulated by this compound. While much of the detailed molecular work has been conducted in the context of cancer research, the findings are highly relevant to understanding its effects on the endometrium. Key pathways implicated include:

-

PI3K/Akt Pathway: this compound has been shown to downregulate the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell growth and proliferation, and its inhibition by this compound likely contributes to its anti-proliferative effects on the endometrium.[5][6]

-

Wnt/β-catenin Pathway: There is evidence to suggest that this compound can inhibit the Wnt/β-catenin signaling pathway.[7] This pathway is known to be involved in endometrial proliferation, and its downregulation may be another mechanism by which this compound controls uterine bleeding.[8][9]

-

Insulin-like Growth Factor 1 Receptor (IGF1R) Pathway: A study in a rat model demonstrated that this compound upregulates microRNA-140 (miR-140), which in turn targets and suppresses the expression of IGF1R.[10] The IGF1R pathway is a known promoter of cell growth and survival, and its inhibition represents a novel aspect of this compound's mechanism.

The following diagram illustrates the proposed signaling pathways influenced by this compound in endometrial cells.

Caption: Proposed signaling pathways of this compound in endometrial cells.

Quantitative Data from Clinical Trials

Multiple clinical studies have demonstrated the efficacy of this compound in treating DUB. The following tables summarize the key quantitative findings from this research.

Table 1: Efficacy of this compound on Key Parameters in DUB

| Study | Number of Patients | Treatment Duration | Baseline PBAC Score (Mean) | Post-treatment PBAC Score (Mean) | Baseline Hemoglobin (g/dL) (Mean) | Post-treatment Hemoglobin (g/dL) (Mean) | Baseline Endometrial Thickness (mm) (Mean) | Post-treatment Endometrial Thickness (mm) (Mean) |

| Singh M, 2024[5][11] | 112 | 6 months | 329 | 83.9 | - | - | 6.28 | 3.91 |

| Sharma R & Singhal SR, 2017 | 50 | 6 months | 360 (median) | 41.5 (median) | - | Increased by 1.56 | - | - |

| Varwatte PB & Fonseca M, 2020[12][13][14] | 30 | 6 months | - | Significant Decrease | Significant Increase | - | Significant Decrease | - |

| Anonymous, 2025[15] | - | 6 months | 244.15 | 95 | 7.52 | 9.57 | 9.57 | 6.70 |

| Anonymous, 2021[16] | 40 | 3 months | >100 | Significant Decrease | Significant Increase | - | 11.07 | 10.10 |

PBAC: Pictorial Blood Loss Assessment Chart

Table 2: Comparative Efficacy of this compound vs. Norethisterone in DUB

| Study | Parameter | This compound Group | Norethisterone Group | p-value |

| Gett S & Singh S, 2018[17] | PBAC Score Reduction | 66.53% reduction from baseline | 31.38% reduction from baseline | <0.05 |

| Anonymous, 2012[18] | Menstrual Blood Loss Reduction | 59.50% at 6 months | 43.25% at 6 months | - |

| Anonymous, 2025[11] | PBAC Score Reduction | -124.63 (mean change) | -103.73 (mean change) | <0.001 |

| Hemoglobin Increase | 2.26 g/dL (mean increase) | 1.91 g/dL (mean increase) | 0.019 | |

| Endometrial Thickness Reduction | -8.90 mm (mean change) | -6.20 mm (mean change) | 0.002 | |

| Amruta C & Pawaskar NT, 2018 | PBAC Score Reduction | From 225 to 75 (mean) | From 234 to 110 (mean) | <0.01 |

| Hemoglobin Increase | From 7.2 to 10.5 g% (mean) | From 7.6 to 9.9 g% (mean) | <0.05 | |

| Endometrial Thickness Reduction | From 11.8 to 6.6 mm (mean) | From 11.2 to 8.1 mm (mean) | <0.05 | |

| Anonymous, 2024[12] | PBAC Score Reduction | 80.22 (mean difference) | 53.70 (mean difference) | <0.001 |

| Hemoglobin Increase | 0.70 (mean difference) | 0.28 (mean difference) | - | |

| Endometrial Thickness Reduction | 3.5 mm (mean difference) | 1.76 mm (mean difference) | - |

Experimental Protocols

The following section details the methodologies for key experiments cited in the foundational research of this compound for DUB.

Clinical Trial Protocol for Efficacy Assessment

This protocol represents a generalized workflow based on multiple cited clinical studies.[11][15][16][18][19]

Caption: Generalized workflow for a clinical trial assessing this compound in DUB.

Assessment of Menstrual Blood Loss: Pictorial Blood Loss Assessment Chart (PBAC)

The PBAC score is a semi-quantitative method used to assess menstrual blood loss.[19]

-

Procedure: Patients are provided with a chart and instructed to record the number of sanitary products used and the degree of staining (light, moderate, or heavy) for each day of their menstrual period.

-

Scoring: Each type of stained product is assigned a score (e.g., lightly stained tampon = 1, moderately stained pad = 5, heavily stained pad = 20). The passage of clots is also scored.

-

Interpretation: The scores for each day are summed to give a total score for the menstrual cycle. A score greater than 100 is generally considered indicative of menorrhagia.

Measurement of Endometrial Thickness

Transvaginal sonography (TVS) is the standard non-invasive method for measuring endometrial thickness.[19]

-

Procedure: A high-frequency ultrasound probe is inserted into the vagina to obtain a clear image of the uterus.

-

Measurement: The endometrial thickness is measured in the sagittal plane, from the anterior to the posterior myometrial-endometrial interface, including both layers of the endometrium.

-

Timing: Measurements are typically taken in the proliferative phase of the menstrual cycle for consistency.

Molecular Biology Protocols for Signaling Pathway Analysis

While not extensively documented in DUB-specific research, the following protocols are standard for investigating the effects of a compound like this compound on cellular signaling pathways, as seen in related cancer studies.[5][7]

-

Cell Culture: Human endometrial cell lines would be cultured in appropriate media.

-

Treatment: Cells would be treated with varying concentrations of this compound or a vehicle control for specific time periods.

-

Western Blotting:

-

Protein is extracted from the treated and control cells.

-

Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, β-catenin, GAPDH as a loading control).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the treated and control cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for the genes of interest and a housekeeping gene for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

Conclusion and Future Directions

The foundational research on this compound has established it as an effective and safe non-hormonal option for the management of dysfunctional uterine bleeding. Its mechanism of action, centered on its anti-estrogenic effect on the endometrium, is becoming increasingly understood at the molecular level. The quantitative data from numerous clinical trials consistently demonstrate its superiority in reducing menstrual blood loss and improving hematological parameters compared to placebo and some active comparators.

Future research should focus on further elucidating the precise molecular signaling pathways involved in this compound's action on the endometrium in the context of DUB. Head-to-head trials with a wider range of comparators and long-term follow-up studies will also be valuable in solidifying its place in the clinical management of this common and often debilitating condition. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future investigations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. ijrcog.org [ijrcog.org]

- 4. saudijournals.com [saudijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Potential of a Novel SERM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wnt/Β-Catenin and Sex Hormone Signaling In Endometrial Homeostasis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Selective estrogen receptor modulator this compound suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Efficacy of this compound Versus Norethisterone Acetate in the Management of Abnormal Uterine Bleeding: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msjonline.org [msjonline.org]

- 13. ijrcog.org [ijrcog.org]

- 14. researchgate.net [researchgate.net]

- 15. ijogr.org [ijogr.org]

- 16. ijcmr.com [ijcmr.com]

- 17. ijrcog.org [ijrcog.org]

- 18. iosrjournals.org [iosrjournals.org]

- 19. jsafog.com [jsafog.com]

In Vitro Antioxidant Properties of Ormeloxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene, a selective estrogen receptor modulator (SERM), is a non-steroidal oral contraceptive and is also investigated for its potential in treating other conditions like dysfunctional uterine bleeding and osteoporosis. Beyond its well-documented effects on estrogen receptors, emerging research suggests that this compound possesses significant in vitro antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities, including available quantitative data, detailed experimental protocols for key antioxidant assays, and insights into the potential signaling pathways involved.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant potential of this compound has been evaluated primarily through its ability to scavenge free radicals. The available data from in vitro studies is summarized in the table below.

| Antioxidant Assay | Concentration (µg/mL) | % Scavenging Activity | Reference |

| DPPH Radical Scavenging | 100 | 22% | [1] |

| 1000 | 27% | [1] | |

| Nitric Oxide Radical Scavenging | 100 | 3% | [1] |

| 1000 | 11% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. While the precise protocols from the primary study on this compound's antioxidant activity are not fully detailed in the available literature, this section provides standardized and widely accepted protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound (dissolved in a suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution and the positive control. For the blank, add 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Radical Scavenging Assay